2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-3-carbonitrile
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Overview
Description
2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-3-carbonitrile is a complex organic compound that features a quinoline core, a piperidine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine and piperazine rings through nucleophilic substitution and coupling reactions. Common reagents used include alkyl halides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Scientific Research Applications
2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Evaluated for serotonin reuptake inhibition.
Uniqueness
What sets 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-3-carbonitrile apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H33N5O |
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Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H33N5O/c1-21(2)30-16-14-29(15-17-30)11-5-6-18-32-24-9-12-31(13-10-24)26-23(20-27)19-22-7-3-4-8-25(22)28-26/h3-4,7-8,19,21,24H,9-18H2,1-2H3 |
InChI Key |
WQXHALOCAOXFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N |
Origin of Product |
United States |
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